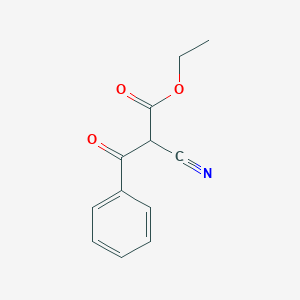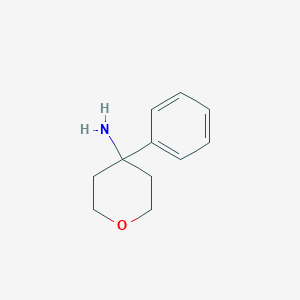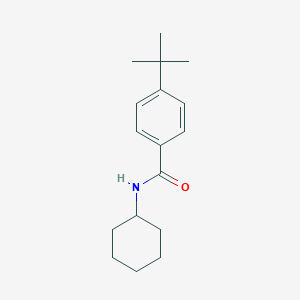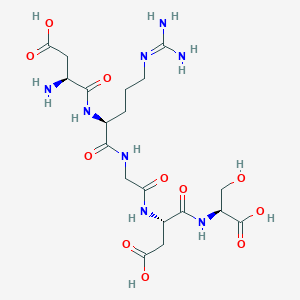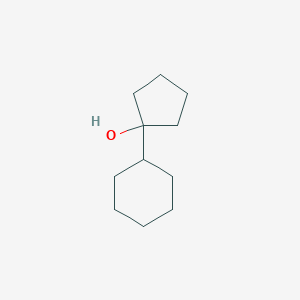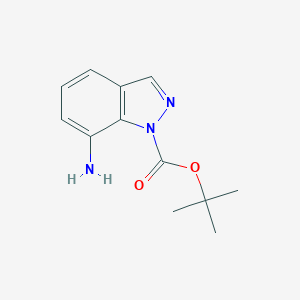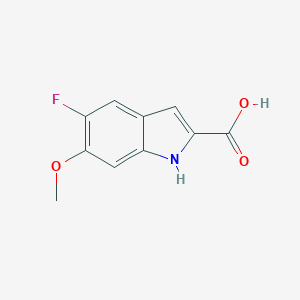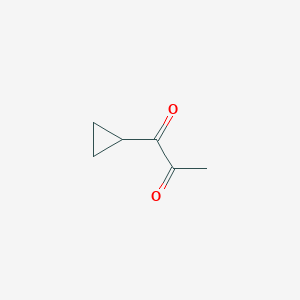
1-Cyclopropylpropane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylpropane-1,2-dione, also known as 1,2-Cyclopropandione, is a cyclic ketone with the molecular formula C5H6O2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylpropane-1,2-dione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It is also believed to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
1-Cyclopropylpropane-1,2-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its versatility. It can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. Another advantage is its unique chemical properties, which make it a useful building block for the synthesis of more complex organic compounds.
One limitation of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its toxicity. It is a highly reactive compound that can be dangerous if not handled properly. Another limitation is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are many future directions for the use of 1-Cyclopropylpropane-1,2-dione in scientific research. One direction is the development of new synthetic methods for the preparation of 1-Cyclopropylpropane-1,2-dione and related compounds. Another direction is the exploration of its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpropane-1,2-dione and its biochemical and physiological effects.
Métodos De Síntesis
1-Cyclopropylpropane-1,2-dione can be synthesized through a variety of methods. One common method involves the oxidation of cyclopropylcarbinol using a suitable oxidizing agent such as chromic acid or potassium permanganate. Another method involves the reaction of cyclopropylmethyl lithium with carbon dioxide. The synthesis of 1-Cyclopropylpropane-1,2-dione is an important step in the preparation of a variety of organic compounds.
Aplicaciones Científicas De Investigación
1-Cyclopropylpropane-1,2-dione is widely used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. It is also used as a building block for the synthesis of more complex organic compounds.
Propiedades
Número CAS |
15940-89-3 |
|---|---|
Nombre del producto |
1-Cyclopropylpropane-1,2-dione |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1-cyclopropylpropane-1,2-dione |
InChI |
InChI=1S/C6H8O2/c1-4(7)6(8)5-2-3-5/h5H,2-3H2,1H3 |
Clave InChI |
LYGCEXZUGZMYCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1CC1 |
SMILES canónico |
CC(=O)C(=O)C1CC1 |
Otros números CAS |
15940-89-3 |
Sinónimos |
1-Cyclopropylpropane-1,2-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



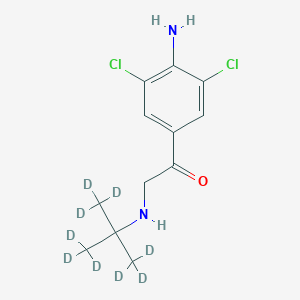
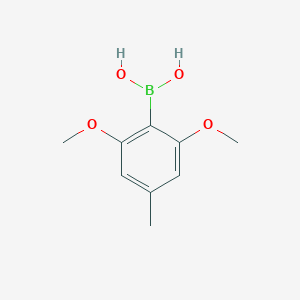
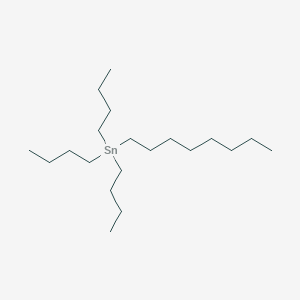
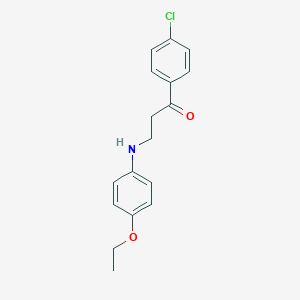
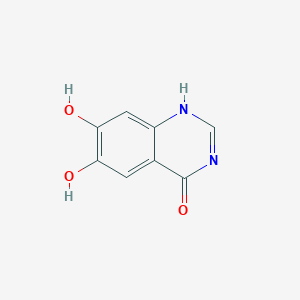
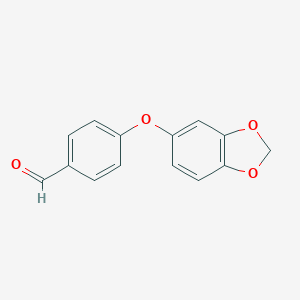
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
